molecular formula C22H30N2O3 B6125303 7-(cyclobutylmethyl)-2-[(4-methoxyphenyl)acetyl]-2,7-diazaspiro[4.5]decan-6-one

7-(cyclobutylmethyl)-2-[(4-methoxyphenyl)acetyl]-2,7-diazaspiro[4.5]decan-6-one

Cat. No. B6125303
M. Wt: 370.5 g/mol
InChI Key: XGMRJWXAFSRJKN-UHFFFAOYSA-N
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Description

7-(cyclobutylmethyl)-2-[(4-methoxyphenyl)acetyl]-2,7-diazaspiro[4.5]decan-6-one is a chemical compound with potential applications in scientific research. This compound is known for its unique chemical structure and potential therapeutic properties.

Mechanism of Action

The mechanism of action of 7-(cyclobutylmethyl)-2-[(4-methoxyphenyl)acetyl]-2,7-diazaspiro[4.5]decan-6-one is not fully understood. However, it is believed that this compound acts on various receptors in the body, including the opioid receptors, the serotonin receptors, and the adrenergic receptors. By acting on these receptors, this compound is able to modulate pain perception, reduce inflammation, and prevent seizures.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 7-(cyclobutylmethyl)-2-[(4-methoxyphenyl)acetyl]-2,7-diazaspiro[4.5]decan-6-one are not fully understood. However, studies have shown that this compound is able to reduce pain perception, inflammation, and seizures in animal models. Additionally, this compound has been shown to have potential anticancer properties, making it a potential candidate for the development of new cancer therapies.

Advantages and Limitations for Lab Experiments

One advantage of using 7-(cyclobutylmethyl)-2-[(4-methoxyphenyl)acetyl]-2,7-diazaspiro[4.5]decan-6-one in lab experiments is its unique chemical structure, which allows for the development of new therapeutic agents. Additionally, this compound has been shown to have potential applications in various scientific research fields, making it a versatile compound. However, one limitation of using this compound in lab experiments is its limited availability, which can make it difficult to conduct large-scale studies.

Future Directions

There are many potential future directions for 7-(cyclobutylmethyl)-2-[(4-methoxyphenyl)acetyl]-2,7-diazaspiro[4.5]decan-6-one. One potential direction is the development of new pain relievers and antiepileptic drugs based on this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential anticancer properties. Furthermore, the development of new synthesis methods for this compound could increase its availability and allow for larger-scale studies.

Synthesis Methods

The synthesis of 7-(cyclobutylmethyl)-2-[(4-methoxyphenyl)acetyl]-2,7-diazaspiro[4.5]decan-6-one involves a multi-step process. The first step involves the synthesis of the intermediate compound, 4-methoxyphenylacetic acid. This is followed by the synthesis of the key intermediate, 2-(4-methoxyphenyl)acetyl-1-cyclobutylmethyl-1,2,3,4-tetrahydroisoquinoline. The final step involves the spirocyclization of the key intermediate to form the target compound.

Scientific Research Applications

7-(cyclobutylmethyl)-2-[(4-methoxyphenyl)acetyl]-2,7-diazaspiro[4.5]decan-6-one has potential applications in various scientific research fields. This compound has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the development of new pain relievers. Additionally, this compound has been shown to have anticonvulsant properties, making it a potential candidate for the development of new antiepileptic drugs. Furthermore, this compound has been shown to have potential anticancer properties, making it a potential candidate for the development of new cancer therapies.

properties

IUPAC Name

7-(cyclobutylmethyl)-2-[2-(4-methoxyphenyl)acetyl]-2,7-diazaspiro[4.5]decan-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O3/c1-27-19-8-6-17(7-9-19)14-20(25)24-13-11-22(16-24)10-3-12-23(21(22)26)15-18-4-2-5-18/h6-9,18H,2-5,10-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGMRJWXAFSRJKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)N2CCC3(C2)CCCN(C3=O)CC4CCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(Cyclobutylmethyl)-2-[(4-methoxyphenyl)acetyl]-2,7-diazaspiro[4.5]decan-6-one

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